molecular formula C10H14N2O5 B13206402 1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate

1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate

Cat. No.: B13206402
M. Wt: 242.23 g/mol
InChI Key: PZJYMLLADNBEON-UHFFFAOYSA-N
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Description

1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a chemical compound with a unique structure that includes an imidazole ring substituted with carboxypropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves the reaction of 4,5-dimethylimidazole with a suitable carboxypropylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine
  • N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-S-[11C]methyl-L-cysteine
  • N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine

Uniqueness

1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)pentanedioic acid

InChI

InChI=1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

PZJYMLLADNBEON-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CN1C(CCC(=O)O)C(=O)O)[O-])C

Origin of Product

United States

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